![molecular formula C20H20FN3O2S B2385713 5-(4-Fluorphenyl)-2-(Isopropylthio)-7,8,9,10-Tetrahydropyrimido[4,5-b]chinolin-4,6(3H,5H)-dion CAS No. 627046-24-6](/img/structure/B2385713.png)
5-(4-Fluorphenyl)-2-(Isopropylthio)-7,8,9,10-Tetrahydropyrimido[4,5-b]chinolin-4,6(3H,5H)-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-fluorophenyl)-2-(isopropylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C20H20FN3O2S and its molecular weight is 385.46. The purity is usually 95%.
BenchChem offers high-quality 5-(4-fluorophenyl)-2-(isopropylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-fluorophenyl)-2-(isopropylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Das Chinolingerüst wurde umfassend auf sein Potenzial in der Krebstherapie untersucht. Die einzigartige Struktur dieser Verbindung macht sie zu einem vielversprechenden Kandidaten für die Hemmung des Wachstums von Krebszellen. Forscher haben ihre Auswirkungen auf verschiedene Krebsarten untersucht, darunter Brust-, Lungen- und Darmkrebs. Mechanistische Studien deuten darauf hin, dass sie wichtige zelluläre Signalwege wie die DNA-Replikation und -Reparatur beeinträchtigt, was zu Apoptose (programmierter Zelltod) in Krebszellen führt .
Anti-inflammatorische Eigenschaften
Entzündungen spielen eine entscheidende Rolle bei verschiedenen Krankheiten, von Autoimmunerkrankungen bis hin zu Herz-Kreislauf-Erkrankungen. Die Verbindung 5-(4-Fluorphenyl)-2-Propan-2-ylsulfanyl-3,5,7,8,9,10-Hexahydropyrimido[4,5-b]chinolin-4,6-dion hat anti-inflammatorische Wirkungen gezeigt, indem sie proinflammatorische Zytokine und Enzyme moduliert. Forscher untersuchen ihr Potenzial als neuartiges entzündungshemmendes Mittel .
Antibakterielle Aktivität
Chinolonderivate, einschließlich dieser Verbindung, weisen antimikrobielle Eigenschaften auf. Sie können die bakterielle DNA-Gyrase und Topoisomerase IV hemmen, essentielle Enzyme für die bakterielle Replikation. Studien haben ihre Wirksamkeit gegen sowohl grampositive als auch gramnegative Bakterien untersucht, was sie zu potenziellen Kandidaten für neuartige Antibiotika macht .
Neuroprotektive Wirkungen
Das zentrale Nervensystem profitiert von Verbindungen, die Neuronen schützen und neurodegenerative Erkrankungen verhindern. Einige Chinolonderivate, darunter unsere Verbindung von Interesse, haben neuroprotektive Wirkungen gezeigt. Sie modulieren Neurotransmitterrezeptoren, reduzieren oxidativen Stress und verbessern das neuronale Überleben. Forscher sind daran interessiert, ihr Potenzial bei der Behandlung von Erkrankungen wie Alzheimer und Parkinson zu untersuchen .
Analgetische Eigenschaften
Die Behandlung chronischer Schmerzen bleibt eine Herausforderung. Chinolonderivate wurden auf ihre analgetischen Wirkungen untersucht. Durch die Interaktion mit Opioidrezeptoren und die Modulation von Schmerzsignalwegen bieten sie potenzielle Alternativen zu traditionellen Schmerzmitteln. Unsere Verbindung könnte in diesem Bereich einen Beitrag leisten, indem sie neue analgetische Optionen bietet .
Antimalaria-Aktivität
Malaria ist nach wie vor ein globales Gesundheitsproblem. Chinolin-basierte Verbindungen haben historisch eine bedeutende Rolle bei der Entwicklung von Antimalariamitteln gespielt. Forscher haben ihre Fähigkeit untersucht, Plasmodium falciparum, den Parasiten, der für Malaria verantwortlich ist, zu hemmen. Die einzigartige Struktur unserer Verbindung könnte zu den laufenden Bemühungen zur Bekämpfung dieser tödlichen Krankheit beitragen .
Wirkmechanismus
Target of Action
Similar compounds have been found to target theinsect ryanodine receptor (RyR) . The RyR is a promising target for the development of novel insecticides .
Mode of Action
Based on the information about similar compounds, it can be inferred that the compound might interact with the ryr, possibly acting as an activator .
Biochemical Pathways
The activation of the ryr can lead to an increase in intracellular calcium levels, which can disrupt normal cellular functions and lead to cell death .
Result of Action
Based on the potential target of action, it can be inferred that the compound might cause an increase in intracellular calcium levels, leading to cell death .
Eigenschaften
IUPAC Name |
5-(4-fluorophenyl)-2-propan-2-ylsulfanyl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2S/c1-10(2)27-20-23-18-17(19(26)24-20)15(11-6-8-12(21)9-7-11)16-13(22-18)4-3-5-14(16)25/h6-10,15H,3-5H2,1-2H3,(H2,22,23,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKPHEKBJGALLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)F)C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-acetyl-3-[(2-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2385630.png)
![2-(3,4-dimethoxyphenethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B2385631.png)
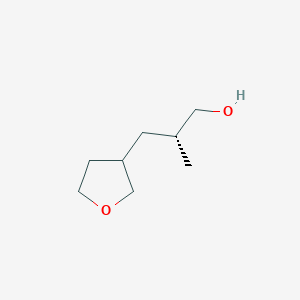

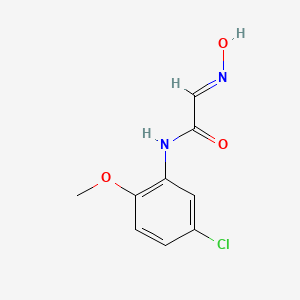
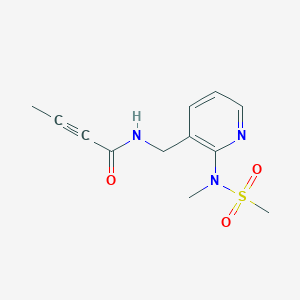
![2-(4-Tosylbutanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2385642.png)


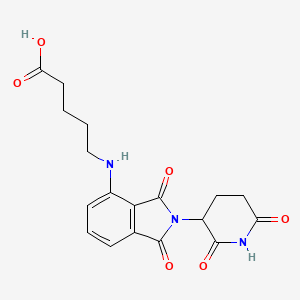
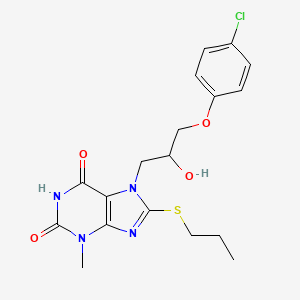
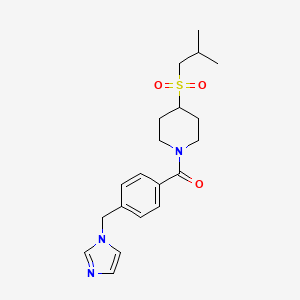

![2-(3-bromobenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2385653.png)
